molecular formula C19H24N4O4 B1409353 t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 1858256-84-4

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B1409353
CAS No.: 1858256-84-4
M. Wt: 372.4 g/mol
InChI Key: WQGSWMJKUOUSOA-UHFFFAOYSA-N
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Description

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate: is a complex organic compound that features a quinoxaline ring system fused with a diazepane ring. The presence of carboxylate groups and a t-butyl ester moiety makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Diazepane Ring Formation: The diazepane ring is introduced through a cyclization reaction involving appropriate diamine and diacid chloride precursors.

    Introduction of Carboxylate Groups: Carboxylate groups are introduced via carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

    t-Butyl Esterification: The final step involves esterification with t-butyl alcohol under acidic conditions to form the t-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the diazepane ring, potentially leading to the formation of reduced diazepane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced diazepane derivatives.

    Substitution: Various substituted quinoxaline-diazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, while the diazepane ring can interact with protein binding sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.

    Diazepane derivatives: Compounds with similar diazepane rings but different functional groups.

Uniqueness

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is unique due to the combination of the quinoxaline and diazepane rings, along with the presence of carboxylate groups and a t-butyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate (CAS No. 1858256-84-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H24N4O4
  • Molecular Weight : 372.42 g/mol
  • Boiling Point : 539.8 ± 50.0 °C (predicted)
  • Density : 1.280 ± 0.06 g/cm³ (predicted)
  • pKa : 6.74 ± 0.59 (predicted)

This compound exhibits notable biological activity primarily through its interaction with various receptors and enzymes in the central nervous system (CNS). The quinoxaline moiety is known for its role in modulating neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial for synaptic transmission and neuroprotection.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Neuroprotective Effects : Studies suggest that compounds with similar structures can protect neurons from excitotoxicity, a process often implicated in neurodegenerative diseases.
  • Anxiolytic Activity : Preliminary data indicate potential anxiolytic effects, making it a candidate for further studies in anxiety disorders.
  • Antioxidant Properties : The presence of carboxylic acid groups may contribute to antioxidant activities, potentially reducing oxidative stress in cells.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of t-butyl derivatives:

  • Neuroprotection in Animal Models :
    • A study involving quinoxaline derivatives showed significant neuroprotective effects against oxidative stress-induced damage in rat models .
    • The compound's ability to modulate glutamate receptors suggests a mechanism for preventing excitotoxicity .
  • Anxiolytic Effects :
    • In behavioral assays, related diazepane derivatives have demonstrated reduced anxiety-like behaviors in mice when administered at specific dosages .

Data Table of Biological Activities

Biological ActivityObserved EffectReference
NeuroprotectionReduced neuronal damage from excitotoxicity
AnxiolyticDecreased anxiety-like behaviors
AntioxidantScavenging free radicals

Safety and Toxicology

While specific toxicity data on this compound is limited, compounds with similar structures have been evaluated for safety profiles. It is essential to conduct thorough toxicological assessments to ensure safe therapeutic use.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-19(2,3)27-18(26)23-10-6-9-22(11-12-23)16-15(17(24)25)20-13-7-4-5-8-14(13)21-16/h4-5,7-8H,6,9-12H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGSWMJKUOUSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC3=CC=CC=C3N=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate
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t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate
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t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate
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t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate
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t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate

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